4-Fluoro-3-diethylaminomethylaniline
Description
4-Fluoro-3-diethylaminomethylaniline is an aromatic amine derivative featuring a fluorine atom at the para position (C4) and a diethylaminomethyl group (-CH₂N(CH₂CH₃)₂) at the meta position (C3) relative to the amino group on the benzene ring.
The diethylaminomethyl group introduces steric bulk and lipophilicity, which may enhance solubility in organic solvents compared to smaller substituents like methyl groups. Such structural features are critical in applications ranging from pharmaceuticals to polymer synthesis, where solubility and reactivity are key considerations .
Properties
IUPAC Name |
3-(diethylaminomethyl)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNAMVZPHXGABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-diethylaminomethylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of fluorine in 1,4-difluorobenzene by different amino groups . Another method includes the reduction or hydrolysis of 4-fluoroanilides . Additionally, the condensation of 4-fluoroaniline with diethylaminomethyl chloride under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-diethylaminomethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
4-Fluoro-3-diethylaminomethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-diethylaminomethylaniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The diethylaminomethyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-Fluoro-3-diethylaminomethylaniline, highlighting substituent effects on physical, chemical, and functional properties:
Key Findings:
Electronic Effects :
- Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, directing electrophilic attacks to positions ortho or para to itself. For example, in DFNA, the fluorine and nitro groups synergistically stabilize the crystal lattice through dipolar interactions .
- In 4-Fluoro-3-methylaniline, the methyl group donates electrons inductively, slightly countering fluorine’s deactivating effect .
Steric and Solubility Considerations: The diethylaminomethyl group in the target compound is bulkier than the methyl group in 4-Fluoro-3-methylaniline, likely reducing crystallinity and increasing solubility in non-polar solvents. Compounds with flexible side chains (e.g., DFNA’s benzylidene group) exhibit unique mechanical properties, suggesting that the diethylaminomethyl group could influence molecular flexibility .
Thermal and Phase Behavior: DFNA undergoes a phase transition at 138°C, driven by anisotropic unit-cell changes. Such transitions are absent in simpler analogs like 4-Fluoro-3-methylaniline, highlighting the role of complex substituents in thermal stability .
Biological and Industrial Relevance: Aminophenol derivatives (e.g., 4-Amino-3-fluorophenol) are precursors in agrochemicals, leveraging hydrogen-bonding capabilities. The target compound’s diethylaminomethyl group may reduce hydrogen bonding but improve membrane permeability in drug design . Pyrazole- and imidazole-substituted anilines () demonstrate bioactivity, suggesting that the target compound’s tertiary amine group could serve as a pharmacophore in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
